2-(Iodomethyl)piperidine

説明

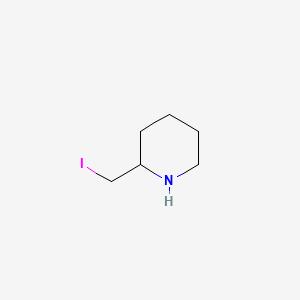

2-(Iodomethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The iodomethyl group attached to the piperidine ring significantly alters its chemical properties, making it a valuable intermediate in organic synthesis and various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)piperidine typically involves the iodination of piperidine derivatives. One common method is the reaction of piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

化学反応の分析

Types of Reactions: 2-(Iodomethyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of piperidine or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Products include azido, thiocyanato, or methoxy derivatives of piperidine.

Oxidation Reactions: Products include N-oxides and other oxidized forms.

Reduction Reactions: Products include piperidine and its reduced derivatives.

科学的研究の応用

2-(Iodomethyl)piperidine has a wide range of applications in scientific research, including:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

Medicine: It is employed in the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial drugs.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

作用機序

The mechanism of action of 2-(Iodomethyl)piperidine depends on its specific application. In biological systems, it often acts as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can inhibit enzyme activity or alter receptor function, leading to various physiological effects. The molecular targets and pathways involved include enzyme active sites, receptor binding domains, and DNA/RNA sequences.

類似化合物との比較

2-(Iodomethyl)piperidine can be compared with other piperidine derivatives such as:

2-(Chloromethyl)piperidine: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

2-(Bromomethyl)piperidine: Contains a bromine atom, offering intermediate reactivity between the chloro and iodo derivatives.

Piperidine: The parent compound without any halogen substitution, used as a building block in organic synthesis.

Uniqueness: The presence of the iodine atom in this compound makes it highly reactive and suitable for specific synthetic applications where other halogenated derivatives may not be as effective. Its unique reactivity profile allows for selective modifications and transformations in complex organic synthesis.

生物活性

2-(Iodomethyl)piperidine, a derivative of piperidine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound serves as a versatile precursor in the synthesis of various bioactive molecules, with implications in drug development and therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

This compound can be synthesized through the iodination of piperidine. The introduction of the iodomethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that are essential for forming covalent bonds with biomolecules. This reactivity is crucial for its role as a building block in pharmaceutical chemistry.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with proteins, enzymes, and receptors. This interaction can modulate the activity of various biomolecules, influencing pathways involved in disease processes.

Key Mechanisms:

- Covalent Bond Formation : The iodomethyl group facilitates the formation of stable covalent bonds with nucleophilic sites on proteins.

- Enzyme Modulation : By binding to active sites or allosteric sites on enzymes, this compound can inhibit or activate enzymatic activity, affecting metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Compounds derived from piperidine have shown potential in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound have been studied for their ability to inhibit IKKβ, a key regulator in NF-κB signaling associated with cancer progression .

- Neurological Applications : Piperidine derivatives have been explored for their neuroprotective effects. Some studies suggest that they may enhance cholinergic activity by inhibiting acetylcholinesterase (AChE), thereby improving cognitive function in models of Alzheimer's disease .

- Antiviral Activity : Recent research has highlighted the potential of piperidine derivatives in combating viral infections. For example, compounds with similar structures have demonstrated inhibitory effects against SARS-CoV-2 by targeting the main protease .

Case Studies and Research Findings

Several studies have investigated the biological effects of piperidine derivatives, including this compound:

- Cancer Inhibition :

- Cognitive Enhancement :

-

Zebrafish Embryo Assay :

- A developmental assay using zebrafish embryos showed that certain azetidine derivatives exhibited significant morphological changes, indicating potential biological effects relevant to drug discovery . This method underscores the utility of model organisms in assessing the biological impact of new compounds.

Comparative Efficacy Table

The following table summarizes the efficacy data from various studies on related piperidine compounds:

| Compound | Target Activity | IC50 (nM) | % Inhibition at 10^-6 M |

|---|---|---|---|

| This compound | AChE Inhibition | TBD | TBD |

| EF24 Analog | IKKβ Inhibition | TBD | TBD |

| Donecopride | AChE Inhibition | 16 ± 5 | 82% |

| Benzisoxazole Derivative | AChE Inhibition | 2.8 | 100% |

特性

IUPAC Name |

2-(iodomethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN/c7-5-6-3-1-2-4-8-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUZCTVWPHDCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693567 | |

| Record name | 2-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289384-98-0 | |

| Record name | Piperidine, 2-(iodomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289384-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Iodomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。